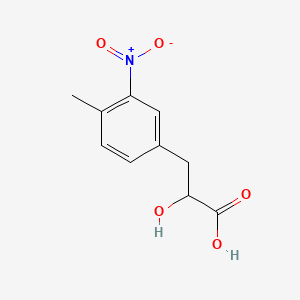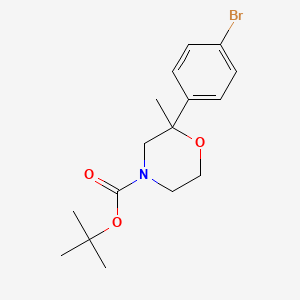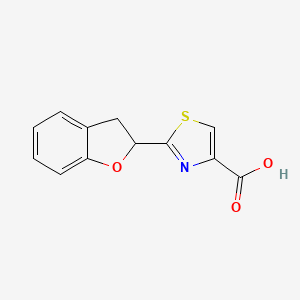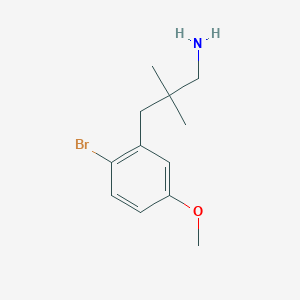
3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine is a complex organic compound characterized by its unique cyclopropyl and thiazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable thiazole derivative with a cyclopropylamine under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropyl and thiazolyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol
- (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride
Uniqueness
3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine is unique due to its combination of cyclopropyl and thiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H16N2S |
|---|---|
分子量 |
208.33 g/mol |
IUPAC名 |
3-(2-cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C11H16N2S/c1-11(2)8(9(11)12)7-5-14-10(13-7)6-3-4-6/h5-6,8-9H,3-4,12H2,1-2H3 |
InChIキー |
QIAKYQLDHIARFD-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1N)C2=CSC(=N2)C3CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


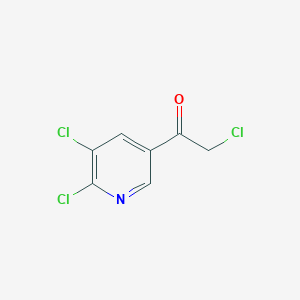
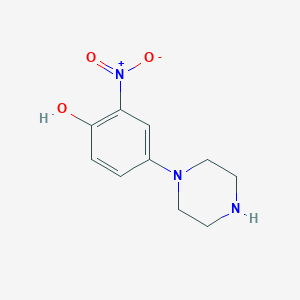
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
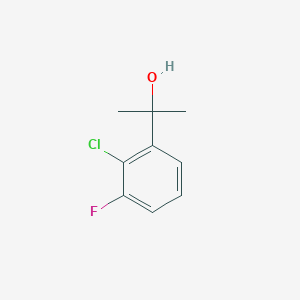
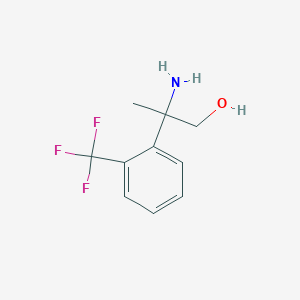
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
